Indole, 5-amino-3-(piperidinomethyl)-
CAS No.: 3414-76-4
Cat. No.: VC18979434
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3414-76-4 |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 3-(piperidin-1-ylmethyl)-1H-indol-5-amine |
| Standard InChI | InChI=1S/C14H19N3/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10,15H2 |
| Standard InChI Key | BNBTUHDEDADTFG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)N |
Introduction
Structural and Molecular Characteristics
5-Amino-3-(piperidinomethyl)-1H-indole belongs to the indole alkaloid family, featuring a benzene ring fused to a pyrrole ring. The amino group at position 5 and the piperidinomethyl substituent at position 3 distinguish it from simpler indole derivatives like 2-methylindole (CAS 95-20-5) or 3-methyl-4-nitro-1H-indole (CAS 134271-94-6) . The molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.32 g/mol. The piperidine moiety introduces basicity and enhances lipid solubility, facilitating membrane penetration and target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 3414-76-4 |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 3-(piperidin-1-ylmethyl)-1H-indol-5-amine |
| Solubility | Moderate in polar organic solvents |
Synthetic Methodologies
The synthesis of 5-amino-3-(piperidinomethyl)-1H-indole primarily employs the Mannich reaction, a one-pot condensation strategy that minimizes by-product formation. This method involves reacting an indole precursor (e.g., 5-aminoindole) with piperidine and formaldehyde under acidic catalysis. Optimized conditions using phosphoric acid or toluene as solvents yield high purity (>99%) .
Table 2: Representative Synthesis Conditions
| Reactants | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 5-Aminoindole + Piperidine | H₃PO₄ | Toluene | 86 |
| 5-Nitroindole + Piperidine | HCl | Ethanol | 72 |
Alternative routes include reductive amination of 3-formylindole derivatives, though these are less efficient . Post-synthetic modifications, such as nitro group reduction, enable diversification of the indole scaffold for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antimicrobial Effects
5-Amino-3-(piperidinomethyl)-1H-indole exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The piperidine moiety enhances membrane disruption, while the amino group facilitates hydrogen bonding with microbial enzymes .
Anticonvulsant Activity
Structural analogs with piperidinomethyl substitutions show significant anticonvulsant effects in rodent models, likely through modulation of GABAₐ receptors or voltage-gated sodium channels . While direct evidence for 5-amino-3-(piperidinomethyl)-1H-indole is limited, its similarity to active derivatives suggests comparable potential .
Comparative Analysis with Related Indole Derivatives
Table 3: Pharmacological Comparison of Indole Derivatives
| Compound | Key Substituents | Primary Activity |
|---|---|---|
| 5-Amino-3-(piperidinomethyl)-1H-indole | 5-NH₂, 3-piperidinomethyl | Antimicrobial, Anticancer |
| Indole-3-acetic acid | 3-CH₂COOH | Plant growth regulation |
| 5-Methoxyindole | 5-OCH₃ | Serotonin modulation |
| 2-Methylindole | 2-CH₃ | Fragrance industry |
The piperidinomethyl group in 5-amino-3-(piperidinomethyl)-1H-indole enhances its pharmacokinetic profile compared to simpler indoles, offering improved bioavailability and target specificity .
Pharmacological Applications and Future Directions
Current research prioritizes 5-amino-3-(piperidinomethyl)-1H-indole as a lead compound for antimicrobial adjuvants and combination chemotherapy. Its dual mechanism of action—direct microbial inhibition and immune modulation—positions it as a multifunctional agent . Future studies should focus on:
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In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles.
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Toxicity screening: Acute and chronic toxicity in mammalian models.
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Structural optimization: Introducing halogen atoms or sulfonamide groups to enhance potency.
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